molecular formula C15H10N2O2S B1513235 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 20988-85-6

3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B1513235
CAS No.: 20988-85-6
M. Wt: 282.3 g/mol
InChI Key: KNXTVOBGGOILAT-UHFFFAOYSA-N
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Description

“3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid” is a chemical compound with the molecular formula C15H10N2O2S . It has a molecular weight of 282.32 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C(O)/C1=N/N(C2=CC=CC=C2)C(=S)C2=C1C=CC=C2 .


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 282.32 and a molecular formula of C15H10N2O2S .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored various reactions and syntheses involving derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Biginelli-compounds), providing a foundation for the chemistry of related compounds including 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid. Kappe and Roschger (1989) have investigated the methylation and acylation sites on 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester and its 2-oxo derivative, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation with 1,3-and 1,2-dielectrophiles. Additionally, a Dimroth-like rearrangement to 6H-1,3-thiazines and the formation of indeno[1,2-d]pyrimidines via intramolecular Friedl-Crafts acylation has been reported, alongside a route for preparing 4,6-disubstituted-pyrimidine-5-carbonitriles starting from Biginelli-compound (Kappe & Roschger, 1989).

Antioxidant Properties and DFT Calculation

The antioxidant properties and density functional theory (DFT) calculations of new pyrimidine derivatives, including 5-benzoyl-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxo pyrimidine derivatives, have been investigated. Akbas et al. (2018) prepared these derivatives via Multicomponent Cyclocondensation Reactions (MCRs) and evaluated their total antioxidant properties in vitro, finding some compounds to exhibit significant activity in scavenging radicals compared to standard antioxidants like trolox and α-tocopherol (Akbas et al., 2018).

Synthetic Routes and Potential Applications

Further studies have developed synthetic routes for derivatives of thioxo compounds, potentially opening avenues for their application in medicinal chemistry and materials science. For example, Vega et al. (1990) synthesized 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidines, evaluating them for potential analgesic, anti-inflammatory, and anti-arthritic properties (Vega et al., 1990).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

3-phenyl-4-sulfanylidenephthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c18-15(19)13-11-8-4-5-9-12(11)14(20)17(16-13)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXTVOBGGOILAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856594
Record name 3-Phenyl-4-sulfanylidene-3,4-dihydrophthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20988-85-6
Record name 3-Phenyl-4-sulfanylidene-3,4-dihydrophthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 2
3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 3
3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 4
3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 5
3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 6
3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

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